

# A Comparative Analysis of LATS Kinase Inhibitors: TDI-011536 and GA-017

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | TDI-011536 |           |
| Cat. No.:            | B10831577  | Get Quote |

In the landscape of regenerative medicine and cancer research, the inhibition of Large Tumor Suppressor (LATS) kinases presents a promising therapeutic strategy. LATS kinases are central components of the Hippo signaling pathway, which plays a crucial role in organ size control and tissue homeostasis by regulating cell proliferation and apoptosis. By inhibiting LATS1 and LATS2, the downstream effectors YAP and TAZ can translocate to the nucleus, promoting cell growth and regeneration. This guide provides a comparative analysis of two potent LATS kinase inhibitors, **TDI-011536** and GA-017, for researchers, scientists, and drug development professionals.

## **Mechanism of Action: Targeting the Hippo Pathway**

Both **TDI-011536** and GA-017 are small molecule inhibitors that target the kinase activity of LATS1 and LATS2.[1][2][3][4][5] Their mechanism of action involves the competitive inhibition of ATP binding to the LATS kinases, thereby preventing the phosphorylation of YAP and TAZ.[4] [5] This inhibition leads to the stabilization and nuclear translocation of YAP/TAZ, where they act as transcriptional co-activators to induce the expression of genes that promote cell proliferation and survival.[1][6]

Below is a diagram illustrating the signaling pathway affected by these inhibitors.





Click to download full resolution via product page

Hippo Signaling Pathway Inhibition by TDI-011536 and GA-017.



## **Comparative Performance Data**

While direct head-to-head comparative studies are not publicly available, this section summarizes key performance metrics from independent studies.

In Vitro Kinase Inhibition

| Compound   | Target         | IC50           | Ki                        | Assay<br>Conditions        |
|------------|----------------|----------------|---------------------------|----------------------------|
| TDI-011536 | Lats kinases   | 0.76 nM        | -                         | ATP concentration: 2 mM[4] |
| GA-017     | LATS1          | 4.10 ± 0.79 nM | 0.58 ± 0.11 nM            | ATP-competitive[5][7]      |
| LATS2      | 3.92 ± 0.42 nM | 0.25 ± 0.03 nM | ATP-<br>competitive[5][7] |                            |

Note: The IC50 values were determined under different ATP concentrations, which can influence the apparent potency of ATP-competitive inhibitors.

**Cellular Activity** 

| Compound   | Cell-Based Assay               | EC50           | Experimental<br>Model |
|------------|--------------------------------|----------------|-----------------------|
| TDI-011536 | Yap phosphorylation prevention | 10 nM          | Not specified[4]      |
| GA-017     | SKOV3 cell growth              | 3.51 ± 0.26 μM | 3D culture[5][6]      |

## In Vivo Efficacy TDI-011536

In vivo studies in mice have demonstrated that intraperitoneal administration of **TDI-011536** leads to a significant and reversible reduction in the phosphorylation of Yap in the heart, liver, and skin.[4] A dose of 200 mg/kg was shown to provide LATS inhibition for over 4 hours in



these tissues.[8] Furthermore, treatment with **TDI-011536** has been shown to upregulate Yaptarget genes and induce a proliferative effect on cardiomyocytes in vivo.[4]

#### **GA-017**

While specific in vivo efficacy data for GA-017 in animal models is less detailed in the provided search results, its potent activity in promoting the ex vivo formation of mouse intestinal organoids suggests its potential for in vivo applications in tissue regeneration.[1][6]

## **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of LATS kinase inhibitors.

## In Vitro LATS Kinase Assay (Generalized)

This assay measures the direct inhibitory effect of a compound on LATS kinase activity.





Click to download full resolution via product page

Workflow for an in vitro LATS kinase inhibition assay.



#### Methodology:

- Reaction Setup: A reaction mixture containing recombinant LATS1 or LATS2 enzyme, a suitable kinase buffer, a specific concentration of ATP, and a substrate (e.g., a synthetic peptide derived from YAP) is prepared.
- Inhibitor Addition: The test compound (TDI-011536 or GA-017) is added to the reaction mixture at a range of concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the kinase reaction to proceed.
- Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate magnesium ions, which are essential for kinase activity.
- Signal Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as luminescence-based assays (e.g., ADP-Glo) that measure ADP production or fluorescence-based assays that use phospho-specific antibodies.
- Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

### **Cell-Based YAP Phosphorylation Assay (Generalized)**

This assay assesses the ability of a compound to inhibit LATS kinase activity within a cellular context, leading to a decrease in YAP phosphorylation.





Click to download full resolution via product page

Workflow for a cell-based YAP phosphorylation assay.



#### Methodology:

- Cell Culture: A suitable cell line (e.g., HEK293A, MCF10A) is cultured in appropriate growth media.
- Compound Treatment: Cells are treated with the LATS inhibitor at various concentrations for a specific duration.
- Cell Lysis: After treatment, the cells are lysed to release their protein content.
- Western Blotting: The protein lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific for phosphorylated YAP (e.g., at Ser127), total YAP, and a loading control (e.g., GAPDH or βactin).
- Detection: The membrane is then incubated with secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore, and the signal is detected.
- Analysis: The intensity of the protein bands is quantified, and the ratio of phosphorylated
  YAP to total YAP is calculated to determine the extent of inhibition.

#### Conclusion

Both **TDI-011536** and GA-017 are potent inhibitors of LATS kinases with demonstrated activity in vitro and in cellular and/or ex vivo models. **TDI-011536** has shown promising in vivo efficacy in reducing Yap phosphorylation in multiple organs. GA-017 has demonstrated robust effects on promoting cell growth in 3D culture systems and organoid formation.

The choice between these two compounds for research and development will depend on the specific application. For in vivo studies focused on organ regeneration, **TDI-011536** has a more established profile. For applications in 3D cell culture and organoid development, GA-017 has shown significant utility. A direct, head-to-head comparison under identical experimental conditions would be invaluable for a definitive assessment of their relative performance. Researchers are encouraged to consult the primary literature for detailed experimental conditions when designing their studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Non-radioactive LATS in vitro Kinase Assay PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an improved inhibitor of Lats kinases to promote regeneration of mammalian organs PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TDI-011536 | Lats kinases inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule LATS kinase inhibitors block the Hippo signaling pathway and promote cell growth under 3D culture conditions PMC [pmc.ncbi.nlm.nih.gov]
- 7. GA-017 | LATS inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of LATS Kinase Inhibitors: TDI-011536 and GA-017]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10831577#comparative-analysis-of-tdi-011536-and-ga-017]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com